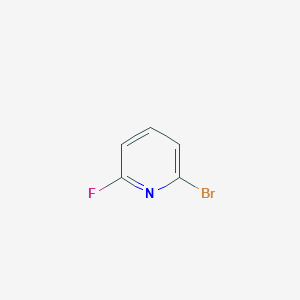

2-Bromo-6-fluoropyridine

Overview

Description

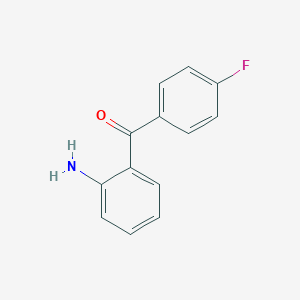

2-Bromo-6-fluoropyridine is an important chemical compound used in a variety of scientific applications. It is a brominated fluorinated pyridine, which is a heterocyclic aromatic compound that is used as a building block for a variety of organic compounds. Its chemical formula is C5H3BrFN, and it is a colorless solid with a melting point of 70°C. This compound has been used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Transformations

- 2-Bromo-6-fluoropyridine is used in the synthesis of various chemical compounds. For example, it is involved in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through reactions such as ortho-lithiation and Suzuki reactions (Sutherland & Gallagher, 2003).

Radiosynthesis Applications

- This compound is used in radiosynthesis, particularly in the creation of 2-amino-5-[18F]fluoropyridines. These are prepared through a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines (Pauton et al., 2019).

Antimicrobial Activity Research

- Novel compounds synthesized from this compound have been evaluated for antimicrobial activity. These include N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives (Babu, Srinivasulu, & Kotakadi, 2015).

Applications in Organic Synthesis

- The compound plays a role in the chemoselective functionalization of related pyridine derivatives. For example, 5-bromo-2-chloro-3-fluoropyridine has been aminated using palladium catalysis, demonstrating the utility of this compound in selective organic synthesis processes (Stroup et al., 2007).

Research in Photoelectron Spectroscopy

- This compound is studied in the context of photoelectron spectroscopy, helping in understanding the electronic structures of halopyridines (Caine et al., 1995).

Deprotonation Studies

- Research on deprotonation of fluoro aromatics has involved this compound, contributing to the knowledge of chemical reactions involving lithium magnesates (Awad et al., 2004).

Medicinal Chemistry Research

- It is a precursor in the synthesis of pentasubstituted pyridines, which are valuable in medicinal chemistry (Wu et al., 2022).

Development of New Tracers for PET Imaging

- This compound is crucial in the development of new tracers for positron emission tomography (PET), showcasing its importance in medical imaging (Betts & Robins, 2014).

Multicomponent Chemistry

- It serves as a convertible isocyanide in multicomponent chemistry, demonstrated in the synthesis of potent opioids like carfentanil (van der Heijden et al., 2016).

Safety and Hazards

“2-Bromo-6-fluoropyridine” is classified as a combustible liquid . It is associated with several hazard statements including H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

While the future directions of “2-Bromo-6-fluoropyridine” are not explicitly mentioned in the search results, it is known that fluoropyridines are important building blocks for bioactive medicinal molecules, advanced materials, and organometallic catalysts . They are used in the construction of supramolecular frames and dye-sensitized solar cells, as well as precursors of organometallic catalysts . Therefore, the future directions of “this compound” could involve its use in these areas.

Mechanism of Action

Target of Action

2-Bromo-6-fluoropyridine is a versatile building block used in the synthesis of a wide range of compounds . It is primarily used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with the organic group . Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of complex organic compounds . The compound’s role in these pathways is to facilitate the formation of carbon-carbon bonds, enabling the construction of larger, more complex molecules .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . These compounds can have a wide range of applications, from pharmaceuticals to materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base . The choice of these reagents, as well as the reaction conditions, can significantly impact the efficiency and selectivity of the reaction .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Bromo-6-fluoropyridine are not well-studied. It is known that halogenated pyridines can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the pyridine and the halogens attached to it .

Cellular Effects

Halogenated pyridines can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Properties

IUPAC Name |

2-bromo-6-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDIKYIZXMYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932219 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144100-07-2 | |

| Record name | 2-Bromo-6-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-bromo-6-fluoropyridine in the synthesis of NVP-2, a selective CDK9 inhibitor?

A1: this compound serves as a crucial building block in the synthesis of NVP-2. The research paper describes a convergent synthetic route where this compound is introduced via a nucleophilic substitution reaction with an intermediate compound (a pyrrolidine derivative synthesized from malononitrile). This step is followed by a Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid, ultimately leading to the formation of a key intermediate (7) in the NVP-2 synthesis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol](/img/structure/B132651.png)

![3-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B132652.png)

![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)

![but-2-enedioic acid, 1-[4-(2-hydroxy-3-pyrrolidin-1-yl-propoxy)-3-(pro poxymethyl)phenyl]ethanone](/img/structure/B132668.png)